molecular formula C29H21BrN2O3 B11561818 4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11561818
M. Wt: 525.4 g/mol
InChI Key: NNTQNCJHZMGXHO-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound that features a benzoxazole core, a bromobenzoate ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate typically involves a multi-step process:

    Formation of the Benzoxazole Core: This step involves the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.

    Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Formation of the Imino Linkage: This involves the condensation of the benzoxazole derivative with an aldehyde.

    Esterification: The final step involves the esterification of the phenyl group with 4-bromobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino linkage, converting it to an amine.

    Substitution: The bromine atom in the bromobenzoate ester can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The benzoxazole core can interact with various enzymes, potentially inhibiting their activity. The imino linkage and bromobenzoate ester can also participate in binding interactions with proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester that is widely used in organic synthesis.

    Acetylacetone: Another compound with a similar keto-enol tautomerism.

    Diketene: Used in the industrial production of various esters.

Uniqueness

4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate is unique due to its complex structure, which combines multiple functional groups. This allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C29H21BrN2O3

Molecular Weight

525.4 g/mol

IUPAC Name

[4-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C29H21BrN2O3/c1-18-3-6-22(15-19(18)2)28-32-26-16-24(11-14-27(26)35-28)31-17-20-4-12-25(13-5-20)34-29(33)21-7-9-23(30)10-8-21/h3-17H,1-2H3

InChI Key

NNTQNCJHZMGXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=C(C=C5)Br)C

Origin of Product

United States

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